13-Fold Difference in Terbium Cluster Emission Quantum Yield vs. 4-Methyl Isomer
When used as a ligand to form novel nonanuclear Tb(III) clusters, methyl 5-methylsalicylate (L2) exhibits a drastically different photophysical outcome compared to its 4-methyl positional isomer, methyl 4-methylsalicylate (L1). The position of the methyl group on the aromatic ring critically influences the ligand's electronic structure and, consequently, the photosensitized energy transfer efficiency to the Tb(III) center [1].
| Evidence Dimension | Emission Quantum Yield (Φ(ππ*)) of Nonanuclear Tb(III) Clusters |
|---|---|
| Target Compound Data | Φ(ππ*) = 2.4% |
| Comparator Or Baseline | Methyl 4-methylsalicylate (L1): Φ(ππ*) = 31% |
| Quantified Difference | The quantum yield of the Tb-L1 cluster is 13 times larger than that of the Tb-L2 cluster. |
| Conditions | Nonanuclear Tb(III) clusters in the solid state, characterized by fast atom bombardment mass spectrometry and powder X-ray diffraction. |
Why This Matters
For researchers designing luminescent lanthanide materials, the choice of ligand isomer is not interchangeable; the 5-methyl isomer yields a 13-fold lower quantum yield, making it suitable for applications requiring lower emission or where this specific electronic tuning is needed.
- [1] Omagari, S., Nakanishi, T., Seki, T., Kitagawa, Y., Takahata, Y., Fushimi, K., Ito, H., & Hasegawa, Y. (2015). Effective Photosensitized Energy Transfer of Nonanuclear Terbium Clusters Using Methyl Salicylate Derivatives. Journal of Physical Chemistry A, 119(10), 1943-1947. View Source
